Cas no 423738-40-3 ((4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine)

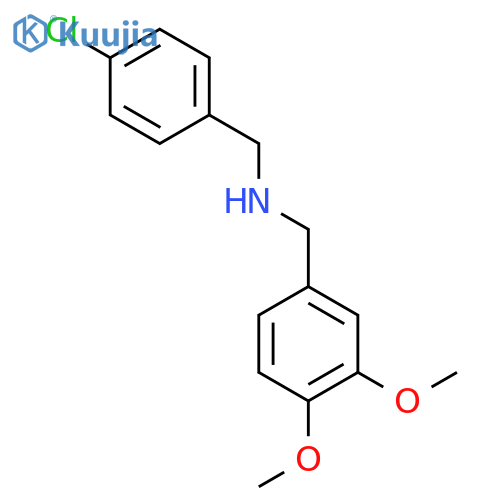

423738-40-3 structure

商品名:(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 化学的及び物理的性質

名前と識別子

-

- N-(4-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine

- 1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine

- AC1LH3E5

- AG-F-50665

- BIM-0038002.P001

- CBMicro_037982

- CTK4I6112

- MolPort-002-085-330

- Oprea1_395741

- STK127322

- 1-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)methanamine

- 423738-40-3

- DTXSID20356753

- CHEMBRDG-BB 5938149

- AKOS001647163

- N-(4-chlorobenzyl)(3,4-dimethoxyphenyl)methanamine

- [(4-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYL]AMINE

- (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE

- AK-968/15362153

- (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

-

- MDL: MFCD02107010

- インチ: InChI=1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3

- InChIKey: UAYHEOFEFXRWCU-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC

計算された属性

- せいみつぶんしりょう: 291.10300

- どういたいしつりょう: 291.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 30.49000

- LogP: 4.03790

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine セキュリティ情報

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C366043-50mg |

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 50mg |

$ 50.00 | 2022-04-01 | ||

| A2B Chem LLC | AF67447-10mg |

(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 95% | 10mg |

$285.00 | 2024-04-20 | |

| A2B Chem LLC | AF67447-20mg |

(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 95% | 20mg |

$300.00 | 2024-04-20 | |

| TRC | C366043-500mg |

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 500mg |

$ 80.00 | 2022-04-01 | ||

| TRC | C366043-100mg |

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 100mg |

$ 65.00 | 2022-04-01 | ||

| A2B Chem LLC | AF67447-5mg |

(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 95% | 5mg |

$257.00 | 2024-04-20 | |

| A2B Chem LLC | AF67447-50mg |

(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |

423738-40-3 | 95% | 50mg |

$413.00 | 2024-04-20 |

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

423738-40-3 ((4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 55290-64-7(Dimethipin)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量